2-{[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol
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Overview
Description
2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yliden)amino]-1-ethanol is a chemical compound that belongs to the class of carbazoles Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yliden)amino]-1-ethanol typically involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with an appropriate amine and ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yliden)amino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde derivative, while reduction could yield an alcohol or amine derivative.
Scientific Research Applications
2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yliden)amino]-1-ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yliden)amino]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole: A related compound with similar structural features.
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: Another derivative with potential biological activities.
Uniqueness
2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yliden)amino]-1-ethanol is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15ClN2O |
---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
2-[(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]ethanol |
InChI |
InChI=1S/C14H15ClN2O/c15-9-4-5-12-11(8-9)10-2-1-3-13(14(10)17-12)16-6-7-18/h4-5,8,17-18H,1-3,6-7H2 |
InChI Key |
KMMKFMIWVAXWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NCCO)C1)NC3=C2C=C(C=C3)Cl |
solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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